molecular formula C3H2NO2- B8463686 Cyanoacetate

Cyanoacetate

Cat. No. B8463686
M. Wt: 84.05 g/mol
InChI Key: MLIREBYILWEBDM-UHFFFAOYSA-M
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Patent
US06271410B1

Procedure details

Using the procedure of Example 1, cyanoacetate acid (85.5 g; 1.00 mol) and isoamyl alcohol (176 g; 2 mol) are reacted in the presence of sulfuric acid (0.49 g; 0.005 mol). Isoamyl cyanoacetate (bp 133/20 mm of Hg) is recovered as a clear liquid. The yield was 150 g (97% of theoretical) and its purity was >99% (GC assay).
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O-:6])=[O:5])#[N:2].[CH2:7](O)[CH2:8][CH:9]([CH3:11])[CH3:10].S(=O)(=O)(O)O>>[C:1]([CH2:3][C:4]([O:6][CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])=[O:5])#[N:2]

Inputs

Step One
Name
Quantity
85.5 g
Type
reactant
Smiles
C(#N)CC(=O)[O-]
Step Two
Name
Quantity
176 g
Type
reactant
Smiles
C(CC(C)C)O
Step Three
Name
Quantity
0.49 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Isoamyl cyanoacetate (bp 133/20 mm of Hg) is recovered as a clear liquid

Outcomes

Product
Name
Type
Smiles
C(#N)CC(=O)OCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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